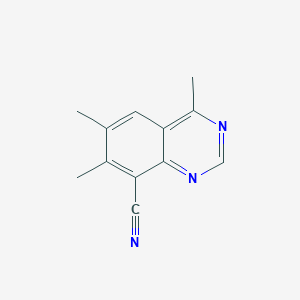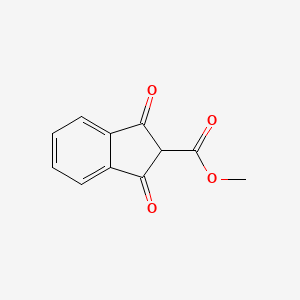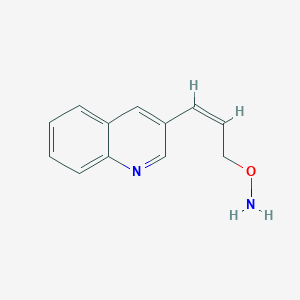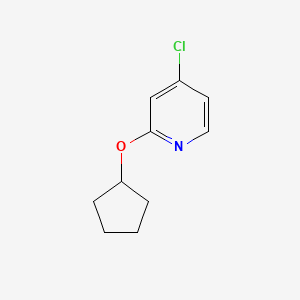![molecular formula C15H9N B11900130 Indeno[1,2,3-de]isoquinoline CAS No. 7148-92-7](/img/structure/B11900130.png)
Indeno[1,2,3-de]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indeno[1,2,3-de]isoquinoline is a nitrogen-containing heterocyclic compound with the molecular formula C₁₅H₉N. It is a polycyclic aromatic compound that consists of a fused indene and isoquinoline ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indeno[1,2,3-de]isoquinoline typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-azafluoranthene with suitable reagents can yield this compound . Another approach involves the use of radical cascade reactions, which have been shown to be effective in constructing the isoquinoline core .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: Indeno[1,2,3-de]isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the this compound scaffold.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as acidic or basic media.
Major Products: The major products formed from these reactions include various substituted this compound derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological studies, particularly in the development of bioactive molecules.
Mechanism of Action
The mechanism of action of indeno[1,2,3-de]isoquinoline, particularly in its role as a topoisomerase I inhibitor, involves the stabilization of the topoisomerase I-DNA cleavage complex. This leads to the accumulation of DNA breaks, ultimately resulting in cell death. The compound’s ability to selectively target cancer cells and its stability make it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Indeno[1,2-b]quinoxaline: Another nitrogen-containing polycyclic compound with notable applications in organic synthesis.
Indeno[1,2-c]isoquinoline: A structurally similar compound with potential cytotoxic properties.
Uniqueness: Indeno[1,2,3-de]isoquinoline is unique due to its specific ring fusion pattern and its ability to act as a topoisomerase I inhibitor. This sets it apart from other similar compounds, which may not exhibit the same level of biological activity or stability .
Properties
CAS No. |
7148-92-7 |
|---|---|
Molecular Formula |
C15H9N |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
3-azatetracyclo[7.6.1.05,16.010,15]hexadeca-1(16),2,4,6,8,10,12,14-octaene |
InChI |
InChI=1S/C15H9N/c1-2-6-12-11(5-1)13-7-3-4-10-8-16-9-14(12)15(10)13/h1-9H |
InChI Key |
AZEXTOPKZARAGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=CN=CC2=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thiazolo[5,4-c]isoquinolin-2-amine](/img/structure/B11900049.png)

![Thiazolo[4,5-b]quinoxalin-2-amine](/img/structure/B11900069.png)
![(S)-4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B11900072.png)
![9-Oxa-2,4-diazaspiro[5.5]undecane-1,3,5-trione](/img/structure/B11900073.png)



![3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B11900080.png)

![Tert-butyl 1-azaspiro[2.4]heptane-1-carboxylate](/img/structure/B11900104.png)

![8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B11900116.png)

